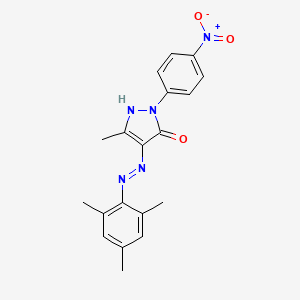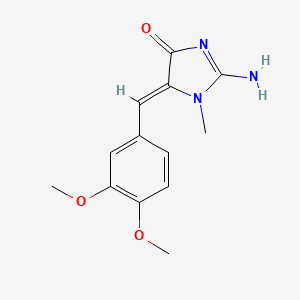![molecular formula C17H20N2O3S B3882758 {1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B3882758.png)
{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol
Vue d'ensemble
Description
{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol, also known as MPTM, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as thienylpiperidinylmethanols, which have shown promising results in various scientific studies. In
Mécanisme D'action
The exact mechanism of action of {1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol is not fully understood, but it is believed to act on multiple targets in the brain. It has been shown to modulate the activity of various neurotransmitters, including dopamine, acetylcholine, and glutamate. This compound also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It also improves mitochondrial function and energy metabolism, which may contribute to its neuroprotective effects. This compound has been shown to cross the blood-brain barrier and accumulate in the brain, which is essential for its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify, which makes it a suitable candidate for further research. However, this compound has some limitations, including its limited solubility and stability, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for {1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol research, including further preclinical studies to investigate its therapeutic potential in various neurological disorders. The development of new formulations and delivery systems may also improve its bioavailability and efficacy. Additionally, the identification of its specific targets and mechanism of action may lead to the development of more potent and selective compounds. Overall, this compound has shown promising results in various preclinical studies and warrants further investigation for its potential therapeutic applications.
Applications De Recherche Scientifique
{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has shown promising results in various preclinical studies, including animal models of Parkinson's disease, Alzheimer's disease, and multiple sclerosis. This compound has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function in these models.
Propriétés
IUPAC Name |
[4-[hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-22-16-13(4-2-8-18-16)17(21)19-9-6-12(7-10-19)15(20)14-5-3-11-23-14/h2-5,8,11-12,15,20H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAQCUPAQIKKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)C(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-hydroxypiperidin-1-yl)methyl]-N-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)benzamide](/img/structure/B3882679.png)
![1-(2,4-dichlorobenzyl)-4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3882686.png)
![2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3882705.png)

![5-bromo-6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B3882718.png)
![2-[(4-chlorophenyl)amino]-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B3882720.png)

![2-(4-fluorobenzyl)-4-[(2-methyl-1,3-thiazol-4-yl)carbonyl]morpholine](/img/structure/B3882736.png)
![2-(1-{3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-piperidinyl)ethanol](/img/structure/B3882745.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-bromophenyl)acrylamide](/img/structure/B3882749.png)

![8-methoxy-4,4-dimethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3882759.png)
![N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B3882766.png)
![ethyl 5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3882779.png)
